Methyl 6-amino-2-(trifluoromethyl)nicotinate
Overview
Description
Methyl 6-amino-2-(trifluoromethyl)nicotinate is a useful research compound. Its molecular formula is C8H7F3N2O2 and its molecular weight is 220.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
A study reported the development of a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, highlighting its role as an intermediate in creating novel anti-infective agents. This synthesis employs a trifluoromethylation process that exemplifies the compound's importance in pharmaceutical research (Mulder et al., 2013).
Antibacterial Activity
Research into 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, prepared from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides, has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This underscores the potential of derivatives of methyl 6-amino-2-(trifluoromethyl)nicotinate in developing new antibacterial agents (Bheemanapalli et al., 2008).
Antimicrobial and Antifungal Properties
The creation of new 4-Thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole has been investigated for its antimicrobial and antifungal properties. This research highlights the compound's versatility in generating derivatives with potential use in treating microbial and fungal infections (Patel & Shaikh, 2010).
Material Science Applications
In material science, the synthesis of novel sulfonated thin-film composite nanofiltration membranes incorporating derivatives of nicotinic acid demonstrates the compound's utility in enhancing water filtration technologies. These membranes show improved water flux and dye rejection capabilities, indicating the role of this compound derivatives in developing advanced filtration solutions (Liu et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
methyl 6-amino-2-(trifluoromethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-3-5(12)13-6(4)8(9,10)11/h2-3H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBHWULALOWLPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.